molecular formula C14H10ClN3O2S B5833684 2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole

2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole

Cat. No.: B5833684
M. Wt: 319.8 g/mol
InChI Key: FXCJKDMAIKKASL-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a 2-[(2-chloro-6-nitrobenzyl)sulfanyl] substituent, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-nitrobenzaldehyde and o-phenylenediamine.

    Formation of Benzimidazole Core: The o-phenylenediamine undergoes cyclization with the aldehyde group of 2-chloro-6-nitrobenzaldehyde under acidic conditions to form the benzimidazole core.

    Thioether Formation: The benzimidazole core is then reacted with 2-chloro-6-nitrobenzyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Reduction: 2-[(2-amino-6-nitrobenzyl)sulfanyl]-1H-benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole involves its interaction with various molecular targets:

    Molecular Targets: It can bind to enzymes and proteins, inhibiting their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1,3-benzothiazole
  • 2-[(2-chloro-6-nitrobenzyl)sulfanyl]pyridine

Uniqueness

2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. Its combination of a nitro group and a thioether linkage makes it particularly interesting for research in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-10-4-3-7-13(18(19)20)9(10)8-21-14-16-11-5-1-2-6-12(11)17-14/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCJKDMAIKKASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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